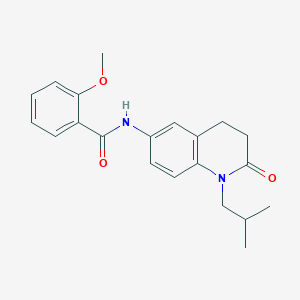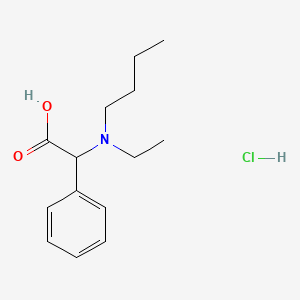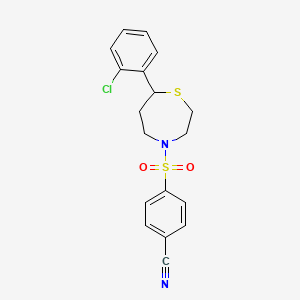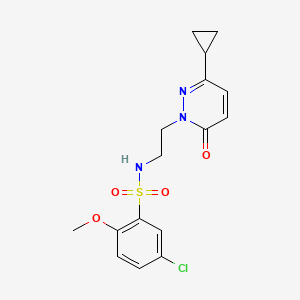
N-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-oxo-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule with several functional groups. It contains a methoxyphenyl sulfonyl group, a tetrahydroquinoline ring, and a chromene ring with a carboxamide group . These functional groups suggest that the compound could have interesting chemical and biological properties.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The tetrahydroquinoline and chromene rings are likely to contribute significantly to the compound’s three-dimensional shape .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the sulfonyl group could potentially undergo substitution reactions, and the chromene ring might participate in electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl and carboxamide groups could enhance its solubility in polar solvents .Applications De Recherche Scientifique
Histone Deacetylase Inhibition and Antiproliferative Activity
This compound has been studied for its potent histone deacetylase (HDAC) inhibitory activity, particularly against prostate cancer cells. It exhibits marked antiproliferative activity, suggesting its utility in developing potential inhibitors for prostate cancer treatment. The study highlighted its effectiveness in a xenograft tumor model, where it significantly suppressed the growth of PC-3 cells, indicating its potential as a lead compound for further development against prostate cancer (Liu et al., 2015).
Asymmetric Synthesis of Tetrahydroisoquinolines
The compound is also involved in the asymmetric synthesis of 1-aryl-1,2,3,4-tetrahydroisoquinolines, showcasing its utility in the diastereoselective addition of chiral (2-lithiophenyl)acetaldehyde acetals to various imines. This process underlines its importance in the synthesis of enantiomerically pure dihydroisoquinolines, contributing significantly to the development of new synthetic methodologies in organic chemistry (Wünsch & Nerdinger, 1999).
Antihypertensive and Diuretic Agents
Research into quinazoline derivatives, including structures similar to the compound , has demonstrated their potential as hybrid molecules offering diuretic and antihypertensive activities. Such studies contribute to understanding the structure-activity relationships (SAR) of these compounds, paving the way for new therapeutic agents in managing hypertension and related cardiovascular conditions (Rahman et al., 2014).
Safety and Hazards
Propriétés
IUPAC Name |
N-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O6S/c1-33-20-9-11-21(12-10-20)35(31,32)28-14-4-6-17-15-19(8-13-23(17)28)27-25(29)22-16-18-5-2-3-7-24(18)34-26(22)30/h2-3,5,7-13,15-16H,4,6,14H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWPRYYMFXAGDLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)C4=CC5=CC=CC=C5OC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(1R,2R)-2-Propylcyclopropyl]-1,3-thiazol-2-amine;hydrochloride](/img/structure/B2830706.png)
![6-Amino-1-benzyl-3-methyl-5-[2-[4-(2-nitrophenyl)sulfonylpiperazin-1-yl]acetyl]pyrimidine-2,4-dione](/img/structure/B2830707.png)
![4,4,4-Trifluoro-1-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]butan-1-one](/img/structure/B2830709.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-5-chlorothiophene-2-sulfonamide](/img/structure/B2830714.png)
![8-(3-methoxypropyl)-1,6,7-trimethyl-3-(2-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2830715.png)
![1-[4-[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]sulfonylphenyl]pyrrolidine-2,5-dione](/img/structure/B2830716.png)





![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2-(methylthio)phenyl)acetamide](/img/structure/B2830724.png)